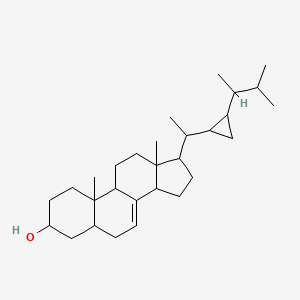

23-Demethylacanthasterol

Description

Significance of Marine Natural Products in Biochemical Research

Marine natural products represent a treasure trove of structurally diverse and biologically active secondary metabolites. scielo.broup.com These compounds, produced by a wide array of marine life from microorganisms to invertebrates, have become a focal point of biochemical research due to their often unprecedented chemical structures and potent biological activities. nih.gov The unique and extreme conditions of marine environments have driven the evolution of distinct biochemical pathways, leading to the synthesis of molecules with properties not found in their terrestrial counterparts. rjsvd.com Consequently, marine natural products are a promising source for the discovery of new therapeutic agents, with several marine-derived compounds already in clinical use for treating diseases like cancer and viral infections. nih.govfrontiersin.org They also serve as invaluable tools for probing fundamental biological processes. nih.gov

Overview of Steroid Diversity in Marine Ecosystems

The structural diversity of steroids found in marine ecosystems is remarkable. mdpi.comnih.gov While cholesterol is the predominant sterol in many terrestrial animals, marine organisms, particularly invertebrates such as sponges, corals, and starfish, produce a wide array of unconventional sterols. mdpi.comresearchgate.net These marine steroids often feature unique modifications, including unusual side chains, additional hydroxyl groups, and the presence of functional groups like cyclopropane (B1198618) rings. mdpi.comgerli.com For instance, some marine organisms can synthesize as many as 74 different sterols. nih.gov This diversity is a reflection of the varied evolutionary pressures and ecological niches within marine environments. Steroids in these organisms are involved in a multitude of biological functions, from maintaining cell membrane integrity to acting as chemical defense agents. tandfonline.commdpi.com

Historical Context of Cyclopropane-Containing Sterol Discovery

The discovery of sterols containing a cyclopropane ring marked a significant milestone in the study of marine natural products. The first of these, gorgosterol (B1215954), was isolated from a gorgonian (sea fan) in the 1940s. gerli.comnih.gov This discovery was pivotal as it revealed a previously unknown structural feature in the steroid side chain, sparking renewed interest in the chemistry of marine sterols. gerli.com Following this, a number of other 22,23-cyclopropyl sterols have been isolated from various marine sources, including acanthasterol and 23-demethylgorgosterol. mdpi.comnih.govacs.orgresearchgate.net The identification of these compounds, often possessing a 22R, 23R, and 24R configuration, has expanded our understanding of the biosynthetic capabilities of marine organisms. nih.govresearchgate.net

Contextualizing 23-Demethylacanthasterol within the Class of Marine Sterols

This compound is a member of the gorgostane (B1234944) family of sterols, characterized by a cyclopropane ring in the side chain. gerli.com It is structurally related to other well-known cyclopropane-containing marine sterols such as gorgosterol and acanthasterol. mdpi.comnih.gov Specifically, it is the demethylated form of acanthasterol at position 23. This compound is considered a rare lipid and is found in select marine invertebrates. nih.gov Its discovery and characterization have contributed to the understanding of the structural variations and potential biosynthetic pathways of these unique marine natural products.

Properties

CAS No. |

75479-11-7 |

|---|---|

Molecular Formula |

C29H48O |

Molecular Weight |

412.7 g/mol |

IUPAC Name |

10,13-dimethyl-17-[1-[2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O/c1-17(2)18(3)23-16-24(23)19(4)25-9-10-26-22-8-7-20-15-21(30)11-13-28(20,5)27(22)12-14-29(25,26)6/h8,17-21,23-27,30H,7,9-16H2,1-6H3 |

InChI Key |

NIOJVSIHZSJIAU-UHFFFAOYSA-N |

SMILES |

CC(C)C(C)C1CC1C(C)C2CCC3C2(CCC4C3=CCC5C4(CCC(C5)O)C)C |

Canonical SMILES |

CC(C)C(C)C1CC1C(C)C2CCC3C2(CCC4C3=CCC5C4(CCC(C5)O)C)C |

Synonyms |

22,23-methylene-24-methyl-5 alpha-cholest-7-en-3 beta-ol 23-demethylacanthasterol |

Origin of Product |

United States |

Chemical Profile of 23 Demethylacanthasterol

This section details the specific chemical properties of 23-Demethylacanthasterol.

| Property | Value |

| Chemical Formula | C29H48O |

| Molecular Weight | 412.7 g/mol |

| Core Structure | Cyclopentanoperhydrophenanthrene nucleus |

| Key Feature | Cyclopropane (B1198618) ring in the side chain |

The structure of this compound is based on the fundamental four-ring steroid nucleus. Its defining characteristic is the presence of a cyclopropane ring within its alkyl side chain, a feature that distinguishes it and other related compounds from the more common cholesterol and phytosterols (B1254722).

Natural Occurrence and Isolation

Documented Marine Organism Sources

The primary documented source of this compound is the crown-of-thorns starfish, Acanthaster planci. mdpi.comresearchgate.netacs.org It has also been reported in other marine organisms, contributing to the complex sterol profiles of these species. The isolation of this compound typically involves extraction from the lipid fraction of the organism's tissues followed by chromatographic separation techniques.

Biosynthesis and Chemical Synthesis

Proposed Biosynthetic Pathways in Marine Organisms

The biosynthesis of cyclopropane-containing sterols is believed to occur in certain marine organisms, particularly dinoflagellates, which are often found as symbionts in corals and other invertebrates. nih.gov The formation of the cyclopropane (B1198618) ring is a key enzymatic step. While the precise pathway for this compound is not fully elucidated, it is thought to be derived from a precursor sterol through a series of enzymatic modifications. The biosynthesis of many unconventional phytosterols (B1254722) is postulated to result from nucleophilic reactions originating in unsaturated side chains. nih.gov

Role of the Mevalonate-Squalene Pathway

Laboratory-Based Chemical Synthesis Approaches

The synthesis of this compound has been achieved in the laboratory. One reported method involves its preparation from 23-demethylgorgosterol. researchgate.net The stereocontrolled synthesis of related compounds like gorgosterol (B1215954) has also been accomplished, often employing sophisticated chemical reactions such as the Claisen rearrangement and intramolecular alkylative cyclopropanation to construct the characteristic cyclopropane-containing side chain. rsc.orgrsc.org

Chemical Synthesis and Semi Synthesis of 23 Demethylacanthasterol

Total Synthesis Approaches

A complete de novo total synthesis of 23-demethylacanthasterol has not been prominently reported in the scientific literature. The total synthesis of complex steroidal molecules is an inherently challenging endeavor due to the necessity of controlling the stereochemistry at multiple chiral centers in the steroid nucleus and the side chain wikipedia.org.

Hypothetical total synthesis strategies would likely involve two major phases: the construction of a suitable steroid nucleus and the subsequent stereoselective attachment and elaboration of the unique side chain. The assembly of the tetracyclic steroidal core is a well-established field, but the stereospecific installation of the C-22, C-23, and C-24 stereocenters of the cyclopropane-containing side chain would be the key challenge. Approaches could be envisioned that utilize modern synthetic methodologies, such as asymmetric catalysis and advanced cyclopropanation reactions, to build the side chain on a pre-formed steroidal intermediate nih.gov.

Partial Synthesis from Structurally Related Steroids (e.g., 23-demethylgorgosterol)

The most direct and reported synthetic route to this compound is a partial synthesis, or semi-synthesis, starting from the closely related marine sterol, 23-demethylgorgosterol. This approach leverages the pre-existing and complex stereochemistry of a natural product to access the target molecule.

The synthesis of this compound was achieved from 23-demethylgorgosterol to confirm its structure after isolation from the asteroid Acanthaster planci researchgate.netacs.orgacs.org. The key transformation in this synthesis is the isomerization of the Δ⁵ double bond in the B-ring of the steroid nucleus to a Δ⁷ double bond. This type of isomerization is a known process in steroid chemistry and can be accomplished under specific reaction conditions. The direct comparison of the semi-synthetic material with the natural isolate via Gas Chromatography-Mass Spectrometry (GC-MS) confirmed the identity of this compound researchgate.net. This partial synthesis underscores the biosynthetic relationship between these cyclopropane-containing marine sterols.

Stereocontrolled Synthetic Strategies for Cyclopropane (B1198618) Rings

The construction of the sterically hindered and stereochemically complex cyclopropane ring, as seen in this compound and its relatives like gorgosterol (B1215954), is a significant synthetic hurdle. Several stereocontrolled strategies have been developed and are applicable to this challenge.

Simmons-Smith Cyclopropanation: This is a classic and widely used method for converting alkenes into cyclopropanes. rsc.org The reaction typically involves an organozinc carbenoid, generated from diiodomethane (B129776) and a zinc-copper couple. For the synthesis of steroidal cyclopropanes, the stereochemical outcome is often directed by a nearby hydroxyl group. In the context of synthesizing the side chain, a precursor containing a Δ²²-double bond could be subjected to a directed Simmons-Smith reaction, where an allylic alcohol at C-24 or a homoallylic alcohol at C-25 could control the facial selectivity of the cyclopropanation acs.org.

Transition-Metal-Catalyzed Cyclopropanation: The decomposition of diazo compounds by transition metals, such as rhodium and copper, generates metal carbenes that can react with alkenes to form cyclopropanes. rsc.org This method offers high levels of stereocontrol through the use of chiral ligands on the metal catalyst. For a steroidal precursor, a Rh(II)-catalyzed reaction of a diazoacetate with a Δ²²-alkene could be employed to install the cyclopropane ring with specific stereochemistry rsc.org.

Michael-Initiated Ring Closure (MIRC): This strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization to form the cyclopropane ring rsc.org. For example, a steroidal side chain containing an α,β-unsaturated ester could react with a sulfur ylide (in a Corey-Chaykovsky reaction) to generate the cyclopropane ring adjacent to the ester group. Subsequent chemical modifications would then be necessary to arrive at the target structure.

These methods highlight the diverse toolkit available to chemists for the challenging task of stereoselectively constructing the cyclopropane moiety on a complex steroidal scaffold unl.ptresearchgate.net.

Synthetic Analogs and Derivatives of this compound

While the synthesis of direct analogs of this compound is not extensively documented, the synthesis of analogs of related steroids provides insight into structure-activity relationship studies. Modifications often target the steroidal side chain or the nucleus to probe biological function.

For instance, research into brassinosteroids, a class of plant hormones, has led to the synthesis of a wide array of analogs with modified side chains nih.govmdpi.comnih.gov. These syntheses often involve the construction of side chains with different functional groups, such as benzoates, to evaluate their impact on plant growth-promoting activity mdpi.comnih.gov. Similar strategies could be applied to this compound to explore its potential biological roles.

Furthermore, analogs of the related marine sterol demethylgorgosterol have been synthesized for biological applications researchgate.net. These include hydrocarbon analogs, diversely functionalized analogs, and fluorophore-steroid conjugates designed to track the localization and movement of these unique steroids within biological systems. The synthetic strategies employed, such as stereoselective intermolecular cyclopropanation, are directly relevant to the potential creation of this compound derivatives for use as chemical probes or therapeutic leads researchgate.net.

The creation of such analogs is crucial for medicinal chemistry and chemical biology, allowing for the investigation of molecular mechanisms of action and the development of new bioactive compounds nih.govmdpi.comjyoungpharm.org.

Ecological and Biological Roles of 23 Demethylacanthasterol

Role in the Producing Organism: Acanthaster planci

The crown-of-thorns starfish, Acanthaster planci, is a well-known predator of coral reefs and possesses a complex array of secondary metabolites, including the steroidal compound 23-Demethylacanthasterol. jst.go.jp This compound, along with other sterols and saponins, is believed to play a significant role in the organism's survival and interaction with its environment.

Potential Involvement in Chemical Ecology and Interactions

The chemical arsenal (B13267) of Acanthaster planci, which includes this compound, is integral to its chemical ecology. nih.gov These secondary metabolites are involved in various interactions, from predation to defense. nih.govresearchgate.net Saponins, a class of compounds to which the broader group of starfish steroids belongs, are known to have an unpleasant taste and can act as irritants, deterring potential predators. wikipedia.org Studies have shown that fish often mouth and then reject juvenile starfish, suggesting a chemical-based defense mechanism is at play. wikipedia.org

Furthermore, the chemical cues released by A. planci can be detected by other marine organisms. For instance, the Giant Triton snail, a predator of the starfish, uses these chemical signals to locate its prey. nih.govresearchgate.net This indicates that the chemical profile of the starfish, likely including compounds like this compound, mediates complex predator-prey dynamics. nih.govresearchgate.net

Contribution to Starfish Metabolism and Physiology

Sterols are fundamental components of cell membranes, influencing their fluidity and function. While the specific metabolic pathways involving this compound in A. planci are not fully elucidated, it is understood that starfish, like other echinoderms, can synthesize sterols both de novo and by modifying dietary sterols. mdpi.comroyalsocietypublishing.org The sterol composition in starfish is diverse and includes various C27, C28, and C29 sterols. royalsocietypublishing.org

The metabolism of A. planci is also adapted to its environment. Studies on the thermal sensitivity of the starfish have shown that enzymes involved in aerobic and anaerobic metabolism respond differently to temperature changes, indicating a capacity to adjust to environmental stressors. nih.govresearchgate.net While the direct role of this compound in these metabolic adjustments is not specified, as a key sterol, it would be involved in maintaining cellular integrity and function under varying conditions.

Defensive Symbioses in Marine Environments

The chemical defenses of Acanthaster planci can also influence symbiotic relationships. The toxins and unpalatable compounds present in the starfish's tissues, including various steroidal derivatives, contribute to its defense against a wide range of predators. nih.govmdpi.com This chemical shield makes the starfish an unattractive food source for many generalist predators in the coral reef ecosystem. wikipedia.org

Interestingly, the chemical cues from A. planci can elicit defensive behaviors in other species. For example, symbiotic shrimp and crabs that live on pocilloporid corals can detect the chemical signature of an approaching crown-of-thorns starfish and will actively defend their coral host. nih.gov This demonstrates that the chemical compounds produced by A. planci, including potentially this compound, have far-reaching effects on the interactions within the marine community.

Comparison with Other Steroid Oligoglycosides in Echinoderms

Echinoderms, as a phylum, are known to produce a wide variety of steroidal glycosides, which can be broadly categorized into asterosaponins, cyclic steroidal glycosides, and polyhydroxylated steroid glycosides. nih.govsmujo.idmdpi.com Starfish, in particular, are characterized by the presence of asterosaponins and other polar steroids. mdpi.comresearchgate.net

While this compound is a specific sterol found in A. planci, it is part of a larger family of polyhydroxysteroids and their glycosides that are common in starfish. researchgate.net These compounds exhibit a range of biological activities, including cytotoxic, hemolytic, and antimicrobial effects. researchgate.netbioscientifica.com The structural diversity of these steroid derivatives, including variations in the steroidal aglycone and the attached sugar moieties, contributes to their varied biological functions. bioscientifica.commdpi.com For example, the number and type of sugar units in steroid glycosides from A. planci have been shown to influence their neuritogenic activity in cell models. mdpi.comnih.gov This highlights the structure-activity relationship among these compounds, where even minor modifications can lead to significant changes in their biological effects.

Mechanistic Studies of Biological Activities (Excluding Human Clinical Data)

Investigations in Non-Human Cellular Models (e.g., in vitro cytotoxicity studies in non-human cell lines if relevant to general biological mechanisms)

Extracts and purified compounds from Acanthaster planci have been the subject of various in vitro studies to understand their biological activities at a cellular level. While specific studies focusing solely on this compound are limited, research on related steroid glycosides and crude extracts provides insight into their potential mechanisms of action.

Steroidal glycosides isolated from A. planci have demonstrated neuritogenic effects in the rat pheochromocytoma cell line (PC12). nih.gov For instance, certain acanthasterosides were found to induce neurite outgrowth, a process crucial for neuronal development and regeneration. nih.gov This activity was shown to be mediated through the activation of specific signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway, rather than the typical Ras-MEK-ERK pathway activated by nerve growth factor (NGF). nih.gov This suggests a novel mechanism of action for these starfish-derived steroids.

Furthermore, fractions from A. planci have exhibited immunomodulatory activity in studies using mouse peritoneal macrophages. pensoft.net These fractions were shown to enhance the phagocytic capacity and index of the macrophages, indicating a stimulation of the innate immune response. pensoft.net The active compounds were suggested to be sterols and other secondary metabolites present in the extracts. pensoft.net

Effects on Model Organisms or Biochemical Pathways (e.g., insect hormone analogues, interaction with cell membranes)

The unique structural features of this compound, particularly the cyclopropane (B1198618) ring in its side chain, suggest the potential for specific biological interactions. Research into related compounds and general sterol biochemistry provides insights into its possible effects on model organisms and biochemical pathways, including its role as an insect hormone analogue and its interaction with cell membranes.

Insect Hormone Analogues

Steroids are fundamental signaling molecules in many organisms. In insects, growth and metamorphosis are primarily regulated by two hormone classes: ecdysteroids (molting hormones) and juvenile hormones. researchgate.netnih.govnumberanalytics.com Ecdysteroids, such as 20-hydroxyecdysone, are steroid hormones that control molting, development, and reproduction. numberanalytics.com The presence of juvenile hormone ensures that the outcome of a molt is another juvenile stage, while its absence allows for metamorphosis into the adult form. hebmu.edu.cn

Natural ecdysteroids, found in some marine invertebrates and plants, represent a significant source of insect hormone analogues. mdpi.com These compounds can influence the development and metamorphosis of insects, highlighting a key ecological interaction. mdpi.com Sterols like this compound, which are isolated from marine invertebrates like the starfish Acanthaster planci, exist in this broader context of chemical ecology. mdpi.comacs.org While direct studies on this compound as an insect hormone analogue are limited, its steroidal structure, shared with ecdysteroids, makes it a candidate for interaction with insect hormonal pathways. The structural rigidity and specific stereochemistry conferred by the cyclopropane ring could influence binding to hormone receptors, potentially disrupting normal development.

Interaction with Cell Membranes

Sterols are essential components of cell membranes in eukaryotes, where they modulate membrane fluidity, permeability, and organization. nih.govmdpi.com Cholesterol, the primary sterol in mammalian cells, increases the packing and rigidity of lipid bilayers. mdpi.comnih.gov The interaction of sterols with membranes is highly dependent on their structure. For example, cycloartenol, a plant sterol that also contains a cyclopropane ring (in the sterol nucleus, not the side chain), generates an ordering effect on model membranes similar to that of cholesterol. nih.gov

The defining feature of this compound is its side-chain cyclopropane ring. This rigid, three-membered ring introduces a distinct kink and a fixed conformation to the alkyl side chain, which is expected to alter how the molecule intercalates between phospholipids (B1166683) in a membrane. General studies on cyclopropane-containing molecules suggest they offer metabolic stability and structural rigidity. researchgate.netnih.gov The interaction of this compound with a cell membrane would be influenced by these properties. It could potentially alter membrane thickness, lipid packing, and the formation of specialized membrane domains, thereby affecting the function of membrane-bound proteins and transport processes. openaccessjournals.commdpi.com

Structure-Activity Relationship (SAR) Studies for Cyclopropane Steroids

The biological activity of steroids is intimately linked to their three-dimensional structure. The introduction of a cyclopropane ring, as seen in this compound and other marine sterols, significantly impacts molecular conformation and, consequently, biological function. researchgate.net Structure-activity relationship (SAR) studies on various cyclopropane-containing steroids have elucidated how this structural motif contributes to their activity.

The cyclopropane ring is a rigid structure that locks the conformation of the atoms involved. researchgate.net This rigidity can be crucial for fitting into the binding site of a target protein, such as an enzyme or a receptor. SAR studies on synthetic steroids have demonstrated the profound effect of the cyclopropane ring's presence and orientation.

For instance, studies on spirolactones revealed that replacing a double bond with a cyclopropane ring dramatically alters the molecule's affinity for the mineralocorticoid receptor. nih.gov The position and stereochemistry (alpha or beta) of the cyclopropane ring were found to be critical; a 6β,7β-cyclopropane ring was suggested to deter metabolic activation, leading to enhanced activity in vivo. nih.gov

In the context of cancer-related enzymes, cyclopropane steroids have been investigated as potent inhibitors.

Aromatase Inhibitors : Research on androst-4-ene derivatives showed that introducing a 6α,7α-cyclopropane ring resulted in highly potent competitive inhibitors of aromatase, an enzyme involved in estrogen synthesis. nih.govacs.org One such compound exhibited an extremely high affinity for the enzyme (Ki = 5 nM). nih.gov The SAR studies indicated that the rigid cyclopropane ring helps to optimally orient the steroid within the hydrophobic binding pocket of the aromatase active site. acs.org

5α-Reductase Inhibitors : The planarity and conformation of the steroid nucleus, influenced by features like a cyclopropane ring, are also important for the inhibition of 5α-reductase. uc.pt

These studies collectively show that the cyclopropane moiety is not merely a passive structural feature. Its stereochemistry and position on the steroid scaffold are key determinants of biological activity, primarily by conferring a rigid conformation that enhances binding to specific protein targets. nih.govnih.gov While direct SAR studies on this compound are not extensively documented, the principles derived from related cyclopropane steroids suggest that its unique side-chain stereochemistry is fundamental to its ecological and biological roles. acs.org

The table below summarizes findings from SAR studies on different cyclopropane steroids.

| Steroid Class | Structural Modification | Observed Effect on Biological Activity | Reference |

| Spirolactones | Insertion of a 1,2- or 6,7-α-cyclopropane ring | Reduction in binding affinity to mineralocorticoid receptors. | nih.gov |

| Spirolactones | Presence of a 6β,7β-cyclopropane ring | May deter metabolic activation, enhancing in vivo activity. | nih.gov |

| Androst-4-ene derivatives | Addition of a 6α,7α-cyclopropane ring | Potent competitive inhibition of human placental aromatase. | nih.gov |

| Androst-4-en-17-ones | 6α,7α-cyclopropano analog | Found to be an excellent competitive aromatase inhibitor. | acs.org |

Future Research Directions and Applications

Advancements in Analytical Techniques for Trace Analysis

The accurate detection and quantification of 23-Demethylacanthasterol, which often occurs in complex mixtures and at low concentrations in marine organisms, necessitates the continuous development of sophisticated analytical techniques. Current methods, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in its initial identification. researchgate.netmdpi.com However, future research will likely focus on enhancing the sensitivity and selectivity of these methods for trace analysis.

High-performance liquid chromatography (HPLC), particularly in reverse-phase mode, has proven effective in separating diastereoisomeric mixtures of related marine sterols with cyclopropane (B1198618) side chains. researchgate.net Future advancements could involve the development of chiral stationary phases specifically designed for the resolution of this compound and its stereoisomers. Furthermore, the application of tandem mass spectrometry (MS/MS) could provide more detailed structural information and improve detection limits in complex biological matrices. The development of these advanced analytical tools is crucial for accurately assessing the distribution and concentration of this and other trace sterols in marine ecosystems.

Elucidation of Complete Biosynthetic Pathways

The biosynthesis of marine sterols with unconventional side chains, such as the cyclopropane ring found in this compound, is a fascinating area of research. It is widely believed that symbiotic dinoflagellates (zooxanthellae) are the primary producers of many of these unique sterols found in marine invertebrates like gorgonians and starfish. researchgate.net The proposed biosynthetic pathways suggest that these complex structures arise from common sterol precursors, such as ergosterol, through a series of enzymatic modifications. nih.gov

A key area of future investigation is the complete elucidation of the enzymatic machinery responsible for the formation of the cyclopropane ring in this compound. A unified biosynthetic scheme has been proposed, postulating the involvement of protonated cyclopropane intermediates in the biomethylation of the sterol side chain. rsc.org This hypothesis is supported by the successful synthesis and stereochemical analysis of related cyclopropyl-containing marine sterols like dihydrocalysterol and hebesterol. rsc.orgrsc.org Future research, likely employing genetic and enzymatic studies on the symbiotic algae, will be essential to identify and characterize the specific enzymes, such as cyclopropane synthetases, that catalyze these unique transformations. Understanding these pathways could pave the way for the biotechnological production of these valuable compounds.

Exploration of Undiscovered Biological Roles in Marine Ecosystems

While the precise biological functions of this compound are not yet fully understood, it is hypothesized to play a significant role in the physiology of its host organisms. Sterols are fundamental components of cellular membranes, influencing their fluidity, permeability, and the function of membrane-bound proteins. The unique architecture of this compound, with its rigid cyclopropane ring, likely imparts specific properties to the membranes of marine invertebrates, possibly enhancing their stability in diverse and extreme marine environments.

Future research should focus on investigating the specific interactions of this compound within the cell membrane and its effect on membrane-dependent processes. Moreover, like other sterols, it may serve as a precursor to essential hormones or other bioactive molecules. researchgate.net Studies exploring its potential role in the reproductive cycles, defense mechanisms, or symbiotic relationships of organisms such as the crown-of-thorns starfish (Acanthaster planci) will provide deeper insights into its ecological significance. mdpi.com

Development of Novel Synthetic Methodologies

The chemical synthesis of this compound and other marine sterols with complex side chains presents a considerable challenge to organic chemists. The initial synthesis of this compound was a significant achievement, confirming its structure. mdpi.com However, the development of more efficient and stereoselective synthetic routes is a key area for future research.

Novel synthetic strategies could involve the application of modern catalytic methods for cyclopropanation, potentially offering higher yields and better control over stereochemistry than the classical dichlorocarbene (B158193) additions. researchgate.net Furthermore, the development of biomimetic synthesis approaches, which aim to replicate the proposed biosynthetic pathways in the laboratory, could provide elegant and efficient access to this and other related natural products. rsc.org The ability to synthesize these complex molecules in the lab is not only crucial for confirming their structures but also for producing sufficient quantities for biological testing and other applications.

Chemo-Taxonomic and Phylogenetic Implications of Sterol Profiles

The unique sterol profiles of marine invertebrates, which can be highly complex and diverse, have proven to be valuable tools for chemo-taxonomy and phylogenetic analysis. jst.go.jp The presence of specific sterols, such as this compound, can serve as a chemical fingerprint to differentiate between species and to understand their evolutionary relationships. researchgate.net

Future research in this area will likely involve the comprehensive analysis of sterol profiles from a wider range of marine organisms. By correlating the presence and abundance of this compound and other unique sterols with the genetic data of the host organisms and their symbionts, a more detailed picture of their co-evolution can be constructed. Moreover, the stable carbon skeletons of these sterols can be preserved in geological sediments as steranes, providing molecular fossils that can be used to trace the evolutionary history of marine eukaryotes over geological time. nih.gov The study of this compound and its derivatives in ancient sediments could therefore offer valuable insights into the evolution of marine ecosystems.

Q & A

Q. What meta-analysis techniques clarify inconsistencies in this compound’s pharmacokinetic parameters across species?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.